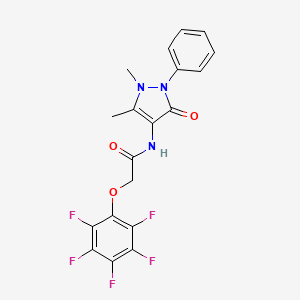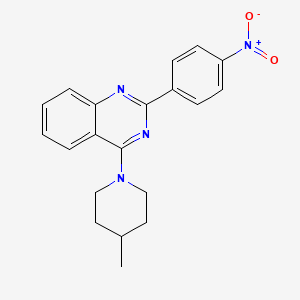![molecular formula C24H23ClN4O2S B11634075 N-{3-[(4-butylphenyl)amino]quinoxalin-2-yl}-4-chlorobenzenesulfonamide](/img/structure/B11634075.png)
N-{3-[(4-butylphenyl)amino]quinoxalin-2-yl}-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a butylphenyl group, and a chlorobenzene sulfonamide moiety, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the butylphenyl group through amination reactions. The final step involves the sulfonation of the chlorobenzene ring to form the sulfonamide group. Common reagents used in these reactions include aniline derivatives, chlorosulfonic acid, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under mild conditions using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve ambient temperatures and pressures, with specific catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly for its antifungal and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to act as a quinone outside inhibitor (QoI), disrupting electron transport in cellular respiration. This inhibition leads to the accumulation of reactive oxygen species and subsequent cell death, making it effective against various pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Peniciaculin A: A triaryl natural product with antifungal properties, similar in its mechanism of action as a QoI.
Uniqueness
N-{3-[(4-BUTYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE stands out due to its unique combination of a quinoxaline core, butylphenyl group, and chlorobenzene sulfonamide moiety. This structural complexity provides it with distinct chemical properties and a broad spectrum of applications in various scientific fields.
Propriétés
Formule moléculaire |
C24H23ClN4O2S |
|---|---|
Poids moléculaire |
467.0 g/mol |
Nom IUPAC |
N-[3-(4-butylanilino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C24H23ClN4O2S/c1-2-3-6-17-9-13-19(14-10-17)26-23-24(28-22-8-5-4-7-21(22)27-23)29-32(30,31)20-15-11-18(25)12-16-20/h4-5,7-16H,2-3,6H2,1H3,(H,26,27)(H,28,29) |
Clé InChI |
HXLYFWBBAJKYQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-ethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11634002.png)



}-N-naphthylcarb oxamide](/img/structure/B11634032.png)
![4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B11634036.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11634039.png)


![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634054.png)
![methyl (4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B11634057.png)
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634059.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634071.png)
![benzyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11634080.png)
